molecular formula C15H13NO2 B6376195 5-(3-Ethoxyphenyl)-2-cyanophenol CAS No. 1261967-96-7

5-(3-Ethoxyphenyl)-2-cyanophenol

Cat. No.: B6376195
CAS No.: 1261967-96-7
M. Wt: 239.27 g/mol
InChI Key: SIUBGFROMDLUPQ-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-cyanophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further substituted with a cyano group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic acid and aryl halide precursors, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-cyanophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-2-cyanophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(3-Hydroxyphenyl)-2-cyanophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

    5-(3-Chlorophenyl)-2-cyanophenol: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

5-(3-Ethoxyphenyl)-2-cyanophenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. The combination of the ethoxy, cyano, and hydroxyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-14-5-3-4-11(8-14)12-6-7-13(10-16)15(17)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUBGFROMDLUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684774
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-96-7
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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